(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYUQHVJYNDLI-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Cyclization
The most widely documented chemical route involves cyclization of 5-halo-2-hydroxypentylamine halogen acid salts (e.g., 5-chloro-2-hydroxypentylamine hydrochloride) under alkaline conditions. This method leverages intramolecular nucleophilic substitution to form the piperidine ring while preserving the hydroxyl and carboxylic acid groups.
Reaction Mechanism :
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Alkaline deprotonation : Aqueous sodium hydroxide (10–15% w/v) deprotonates the hydroxyl and amine groups.
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Ring closure : The amine attacks the δ-carbon of the halogenated chain, displacing chloride and forming the six-membered piperidine ring.
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Acidification : Post-reaction neutralization isolates the free amino acid.
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 40–50°C |
| Reaction time | 4–6 hours |
| NaOH concentration | 20% (w/v) |
| Yield | 82–85% |
This method achieves 85% yield with minimal epimerization due to the rigid transition state during cyclization. Nuclear magnetic resonance (NMR) data confirm stereochemical fidelity:
Limitations and Scalability Challenges
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Byproduct formation : Residual chloride ions necessitate extensive washing and recrystallization.
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Solvent waste : Aqueous reaction media generate high volumes of saline wastewater, complicating industrial scaling.
Biocatalytic Hydroxylation Using Engineered Proline Hydroxylases
Enzyme Engineering and Substrate Specificity
Recent advances employ engineered Fe(II)/α-ketoglutarate-dependent proline hydroxylases to hydroxylate pipecolic acid enantioselectively. These enzymes, optimized via directed evolution, exhibit >99% stereoselectivity for the (2S,3R) configuration.
Key Mutations Enhancing Activity :
| Wild-Type Residue | Mutant Residue | Effect on Catalysis |
|---|---|---|
| Leu124 | Phe | Substrate binding affinity ↑ |
| Asp189 | Asn | Oxygen activation efficiency↑ |
Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| pH | 7.0–7.5 |
| Temperature | 25–30°C |
| Co-substrate | α-Ketoglutarate (2 eq) |
| Conversion rate | 94% |
Advantages Over Chemical Methods
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Stereocontrol : Enzymatic catalysis avoids racemization, critical for pharmaceutical applications.
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Sustainability : Biocatalytic processes reduce heavy metal waste and energy consumption.
Hybrid Protection/Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
To prevent unwanted side reactions during chemical synthesis, the amine group is often protected with Boc anhydride before cyclization.
Synthetic Sequence :
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Protection : Treat piperidine intermediate with Boc₂O in dichloromethane.
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Cyclization : Proceed with standard ring-closure conditions.
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Deprotection : Remove Boc group using trifluoroacetic acid.
Yield Optimization :
| Step | Yield |
|---|---|
| Boc protection | 76% |
| Deprotection | 91% |
Characterization Data :
Comparative Analysis of Methodologies
| Method | Yield | Stereoselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical cyclization | 85% | Moderate | High | Low |
| Biocatalytic hydroxylation | 94% | Excellent | Moderate | High |
| Boc-mediated synthesis | 76–91% | High | Moderate | Moderate |
Industrial-Scale Considerations
Cost-Benefit Analysis
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Chemical synthesis : Preferred for bulk production due to established infrastructure, despite lower stereocontrol.
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Biocatalysis : Growing adoption in API manufacturing, driven by regulatory incentives for green chemistry.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, including dioxygenases, which catalyze its hydroxylation. This hydroxylation process is crucial for the biosynthesis of several natural products and bioactive molecules .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative and a stereoisomer of pipecolic acid. Its unique stereochemistry significantly influences its biological activity, making it a valuable compound in medicinal chemistry and various biosynthetic pathways. This article explores the biological activities, synthesis methods, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₇H₁₃N₁O₃
- Functional Groups : Hydroxyl group (-OH) at the 3-position and carboxylic acid group (-COOH) at the 2-position of the piperidine ring.
Biological Activities
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets. Key findings include:
- Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor of specific metabolic pathways. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications in diseases where enzyme regulation is crucial .
- Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, this compound may interact with receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates specific metabolic pathways; potential therapeutic implications. |
| Neuropharmacological | Possible interactions with neurotransmitter receptors; candidate for CNS disorders. |
| Biosynthetic Role | Acts as a key intermediate in the synthesis of bioactive molecules. |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Biocatalysis : Utilization of engineered dioxygenases has shown promise for the efficient production of this compound via hydroxylation reactions .
- Chemical Synthesis : Traditional organic synthesis routes involve multiple steps to introduce functional groups and achieve the desired stereochemistry.
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Biocatalysis | Use of engineered enzymes for efficient production via hydroxylation. |
| Chemical Synthesis | Multi-step organic reactions to introduce functional groups and achieve stereochemistry. |
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction between this compound and specific enzymes, researchers found that modifications to the compound's structure significantly impacted its binding affinity and inhibitory activity. This highlights the importance of stereochemistry in drug design .
Case Study 2: Neuropharmacological Applications
A recent investigation into the neuropharmacological properties of this compound revealed its potential as a therapeutic agent for neurological conditions. The study demonstrated that the compound could modulate synaptic transmission, suggesting its utility in developing new treatments for disorders like depression and anxiety .
Q & A
Q. What synthetic methods are commonly used to prepare (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, and how is stereochemistry controlled?
The synthesis typically involves stereoselective strategies:
- Chemical reduction : Stereoselective reduction of precursors like this compound using LiAlH₄ under controlled conditions to preserve chirality .
- Enzymatic hydroxylation : Fe(II)/α-ketoglutarate-dependent dioxygenases hydroxylate L-pipecolic acid with high regio- and stereoselectivity .
- Multi-step synthesis : Enantiomerically pure intermediates are generated via regioselective mesylation and cyclization, followed by functional group modifications .
Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline form .
- Chiral HPLC/NMR : Resolves enantiomers and verifies stereochemical integrity .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound and its derivatives?
- Antitumor potential : Derivatives show activity in cancer therapy models, possibly via enzyme inhibition .
- Neuroprotective effects : Structural analogs may modulate neurodegenerative pathways .
- Enzyme interactions : Acts as a chiral building block to study stereospecific enzyme-substrate binding, leveraging its hydroxyl and carboxylic acid groups for hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Stereochemical impurities : Ensure rigorous chiral purity checks (e.g., ≥95% enantiomeric excess via HPLC) .
- Derivative variability : Biological activity is highly dependent on functional group modifications (e.g., oxidation of the hydroxyl group to ketones alters binding affinity) .
- Assay conditions : Standardize enzymatic assays (pH, temperature) to minimize variability .
Q. What strategies are effective for designing derivatives with enhanced bioactivity or selectivity?
- Functional group engineering : Substitute the hydroxyl group via nucleophilic substitution (e.g., using SOCl₂ or PBr₃) to introduce halides or amines .
- Salt formation : Hydrochloride salts improve solubility and stability for in vitro studies .
- Scaffold hybridization : Combine with pyrrolidine or proline analogs to exploit ring-size effects on target binding .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- The (2S,3R) configuration enables precise spatial alignment with enzyme active sites, forming hydrogen bonds via the hydroxyl and carboxylic acid groups.
- Inversion at C2 or C3 reduces binding affinity by 10–100× in protease inhibition assays, highlighting stereodependence .
Q. What computational tools are recommended for predicting the compound’s interactions with novel targets?
- Molecular docking : Software like AutoDock Vina models binding modes using crystallographic data .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS for dynamics over 100+ ns) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Yield optimization : Enzymatic routes offer high stereoselectivity but require costly cofactors (α-ketoglutarate) .
- Purification : Remove diastereomers using preparative HPLC or crystallization .
- Stability : Hydrochloride salts mitigate degradation; store at −20°C in anhydrous conditions .
Methodological Considerations
Q. How should researchers handle discrepancies in synthetic yields reported in literature?
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods due to respiratory risks (H335) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
